Tert-butyl 3-methylmorpholine-4-carboxylate
CAS No.: 1260875-42-0
Cat. No.: VC5029241
Molecular Formula: C10H19NO3
Molecular Weight: 201.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260875-42-0 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.266 |
| IUPAC Name | tert-butyl 3-methylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3 |
| Standard InChI Key | LSDUBIYDVJGIQH-UHFFFAOYSA-N |
| SMILES | CC1COCCN1C(=O)OC(C)(C)C |
Introduction
Structural Characteristics
Molecular Architecture
Tert-butyl 3-methylmorpholine-4-carboxylate (C₁₀H₁₉NO₃) features a six-membered morpholine ring with a methyl group at the 3-position and a tert-butyl ester at the 4-position . The morpholine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. The tert-butyl ester introduces steric bulk, influencing the compound’s reactivity and stability .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₃ | |
| Molecular Weight | 201.26 g/mol | |
| SMILES | CC1COCCN1C(=O)OC(C)(C)C | |
| InChIKey | LSDUBIYDVJGIQH-UHFFFAOYSA-N |
Stereochemical Considerations
The compound exists in enantiomeric forms due to the chiral center at the 3-position of the morpholine ring. The (R)-enantiomer, for instance, has been synthesized and characterized, demonstrating distinct physicochemical properties compared to its (S)-counterpart . Such stereochemical nuances are critical in drug design, where enantiopure compounds often exhibit superior target selectivity .
Synthesis Methods
Oxidation of Hydroxymethyl Precursors
A common synthetic route involves the oxidation of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. In a reported procedure, oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -78°C facilitate the oxidation, yielding the formyl derivative with 84% efficiency . Subsequent reduction or functionalization can introduce varied substituents.
Reaction Conditions:
-
Stage 1: Oxalyl chloride (29.00 mmol) and DMSO (63.00 mmol) in DCM at -78°C for 2.25 hours.
-
Stage 2: Triethylamine (129.70 mmol) added at -78°C, warmed to room temperature, and stirred for 1.5 hours .
Stereospecific Synthesis
The (R)-enantiomer is synthesized via chiral resolution or asymmetric catalysis. For example, Chengdu Jingzhihuacheng Chemical Technology Co., Ltd., employs enantioselective methods to produce (R)-tert-butyl 3-methylmorpholine-4-carboxylate, emphasizing its utility in stereochemically sensitive applications .
Physicochemical Properties
Collision Cross-Section (CCS) Data
Ion mobility spectrometry reveals distinct CCS values for various adducts, aiding in analytical identification :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 202.14377 | 146.1 |
| [M+Na]+ | 224.12571 | 155.6 |
| [M+NH₄]+ | 219.17031 | 152.7 |
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, DMSO) but poor solubility in water. The tert-butyl group enhances stability against hydrolysis, making it suitable for prolonged storage .
Applications and Derivatives
Pharmaceutical Intermediates
Tert-butyl 3-methylmorpholine-4-carboxylate serves as a precursor for bioactive molecules. For instance, bromination at the methyl group yields tert-butyl 3-(bromomethyl)morpholine-4-carboxylate, a key intermediate in nucleophilic substitution reactions. Such derivatives are explored in anticancer and antiviral drug development.
Material Science
The morpholine ring’s electron-rich nature facilitates coordination with metal ions, suggesting applications in catalysis or polymer chemistry.
Research Gaps and Future Directions
Despite its synthetic utility, direct biological data on tert-butyl 3-methylmorpholine-4-carboxylate are scarce. Future studies should:
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